5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C10H9ClN2O3. It is characterized by the presence of an imidazolidine ring substituted with a 3-chloro-4-methoxyphenyl group.
Mechanism of Action
Target of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to affect a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Preparation Methods
The synthesis of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazolidine ring . Industrial production methods may involve continuous flow synthesis to optimize yield and purity .
Chemical Reactions Analysis
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other imidazolidine derivatives such as 5-methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione and 5-(3-chloro-4-methylphenyl)imidazolidine-2,4-dione. Compared to these compounds, 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the chloro and methoxy substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMUGXSILRLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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